1-Bromo-3-(1-fluoroethenyl)benzene
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Overview
Description
1-Bromo-3-(1-fluoroethenyl)benzene is an organic compound with the molecular formula C8H6BrF. It is a derivative of benzene, where a bromine atom and a fluoroethenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(1-fluoroethenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1-fluoroethenyl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(1-fluoroethenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition Reactions: The fluoroethenyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents such as hydrogen halides (HX) and halogens (X2) are used under controlled temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition: Products include compounds with additional substituents on the fluoroethenyl group.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(1-fluoroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-fluoroethenyl)benzene involves its interaction with various molecular targets. The bromine atom and fluoroethenyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluorobenzene: Similar structure but lacks the ethenyl group.
1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoroethenyl group.
1-Bromo-3-chlorobenzene: Contains a chlorine atom instead of a fluoroethenyl group.
Uniqueness
1-Bromo-3-(1-fluoroethenyl)benzene is unique due to the presence of both a bromine atom and a fluoroethenyl group, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable compound for various chemical transformations and applications.
Biological Activity
1-Bromo-3-(1-fluoroethenyl)benzene is a halogenated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C8H6BrF. The compound features a bromine atom and a fluorinated vinyl group attached to a benzene ring, which influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 201.04 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
- Case Study : In a study conducted by Soffers et al. (1994), the compound was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Anticancer Properties
The anticancer potential of this compound has been explored in several in vitro studies.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways. It may also inhibit cell proliferation by interfering with key signaling pathways involved in tumor growth.
- Research Findings : A systematic review highlighted its effectiveness against melanoma and breast cancer cell lines, where it reduced cell viability by over 50% at concentrations ranging from 10 to 50 µM .
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for potential therapeutic applications. Current literature indicates limited data on acute toxicity; however, some studies suggest potential genotoxic effects at high concentrations.
Study Type | Findings |
---|---|
Acute Toxicity | No significant findings reported |
Genotoxicity | Potential effects noted at high doses |
Metabolism and Pharmacokinetics
The metabolism of this compound involves conjugation pathways primarily mediated by glutathione S-transferases. In vivo studies have shown that metabolites are excreted predominantly via urine, with significant recovery rates indicating efficient metabolic processing.
Properties
IUPAC Name |
1-bromo-3-(1-fluoroethenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYSOJIETWTVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247105-48-0 |
Source
|
Record name | 1-bromo-3-(1-fluoroethenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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